Cas no 1516325-89-5 (O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine)

O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine is a specialized organic compound featuring a bromo-fluorophenyl moiety linked to an ethylhydroxylamine group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, enabling precise functionalization. The hydroxylamine group further expands its utility in oxidation and reduction processes. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. Suitable for research and industrial applications, this compound offers high purity and stability, meeting stringent standards for advanced chemical synthesis.
O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine structure
1516325-89-5 structure
Product name:O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine
CAS No:1516325-89-5
MF:C8H9BrFNO
Molecular Weight:234.065564870834
CID:5757971
PubChem ID:83714679

O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

    • EN300-1914529
    • O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
    • 1516325-89-5
    • O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine
    • インチ: 1S/C8H9BrFNO/c9-7-1-2-8(10)6(5-7)3-4-12-11/h1-2,5H,3-4,11H2
    • InChIKey: ZBISHBMDIOSBPY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)CCON)F

計算された属性

  • 精确分子量: 232.98515g/mol
  • 同位素质量: 232.98515g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 136
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 35.2Ų

O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1914529-0.25g
O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
1516325-89-5
0.25g
$774.0 2023-09-17
Enamine
EN300-1914529-5.0g
O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
1516325-89-5
5g
$2858.0 2023-06-02
Enamine
EN300-1914529-1.0g
O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
1516325-89-5
1g
$986.0 2023-06-02
Enamine
EN300-1914529-0.1g
O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
1516325-89-5
0.1g
$741.0 2023-09-17
Enamine
EN300-1914529-0.05g
O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
1516325-89-5
0.05g
$707.0 2023-09-17
Enamine
EN300-1914529-10.0g
O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
1516325-89-5
10g
$4236.0 2023-06-02
Enamine
EN300-1914529-2.5g
O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
1516325-89-5
2.5g
$1650.0 2023-09-17
Enamine
EN300-1914529-10g
O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
1516325-89-5
10g
$3622.0 2023-09-17
Enamine
EN300-1914529-0.5g
O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
1516325-89-5
0.5g
$809.0 2023-09-17
Enamine
EN300-1914529-1g
O-[2-(5-bromo-2-fluorophenyl)ethyl]hydroxylamine
1516325-89-5
1g
$842.0 2023-09-17

O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine 関連文献

O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamineに関する追加情報

Research Brief on O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine (CAS: 1516325-89-5)

O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine (CAS: 1516325-89-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique bromo-fluorophenyl and hydroxylamine functional groups, has been investigated for its potential applications in drug discovery and development. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the context of targeted therapies for neurological disorders and oncology.

The compound's structural features, including the presence of both bromine and fluorine atoms, contribute to its reactivity and binding affinity, making it a valuable scaffold for the design of novel pharmacophores. Researchers have leveraged its properties to develop inhibitors targeting specific enzymes and receptors implicated in disease pathways. For instance, recent publications highlight its utility in the synthesis of selective monoamine oxidase (MAO) inhibitors, which are of interest for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

In a 2023 study published in the Journal of Medicinal Chemistry, O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine was employed as a key intermediate in the development of a new class of MAO-B inhibitors. The study demonstrated that derivatives of this compound exhibited high selectivity and potency, with IC50 values in the nanomolar range. These findings underscore the compound's potential as a building block for next-generation therapeutics.

Another area of research has focused on the compound's role in radiopharmaceuticals. Due to the presence of the bromine atom, which can be replaced with radioactive isotopes like 76Br or 18F, O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine has been explored for positron emission tomography (PET) imaging. A recent preclinical study reported in Nuclear Medicine and Biology utilized this compound to develop a PET tracer for imaging amyloid plaques in Alzheimer's disease models, showcasing its versatility beyond traditional drug development.

Despite these promising applications, challenges remain in optimizing the compound's pharmacokinetic properties, such as its metabolic stability and blood-brain barrier permeability. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For example, a 2024 patent application disclosed novel prodrug derivatives of O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine designed to enhance bioavailability and reduce off-target effects.

In conclusion, O-2-(5-bromo-2-fluorophenyl)ethylhydroxylamine (CAS: 1516325-89-5) represents a promising chemical entity with diverse applications in medicinal chemistry and drug discovery. Its unique structural attributes and demonstrated efficacy in preclinical studies position it as a valuable tool for researchers aiming to develop targeted therapies for complex diseases. Future studies will likely explore its potential in additional therapeutic areas and further refine its pharmacological profile.

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